1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine
Overview
Description
1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and aromatic substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Scientific Research Applications
1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It finds applications in the production of pharmaceuticals and fine chemicals
Preparation Methods
The synthesis of 1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of Aromatic Substituents: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions to drive the reactions to completion .
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group and aromatic substituents play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring contributes to the overall three-dimensional structure, enhancing the compound’s ability to fit into binding sites and exert its effects .
Comparison with Similar Compounds
1-[2-(4-Methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activities.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides, exhibit similar chemical reactivity but may have different biological targets and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-16-9-11-18(12-10-16)23(21,22)15-19(20-13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12,19H,5-6,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXPEERIMBCKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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